N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Chemical synthesis Medicinal chemistry Structure-activity relationship

Select this specific regioisomer for precise SAR studies; its distinct 3-aminophenyl substitution cannot be substituted by the 4-isomer (CAS 954271-80-8). Ideal as a chemical probe or derivatization building block, with a primary amine handle for library synthesis. Available in R&D quantities with documented purity for analytical method validation.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 954257-10-4
Cat. No. B1318073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
CAS954257-10-4
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
InChIKeyRELXDQUUBJCRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954257-10-4) – Compound Class and Baseline Characteristics for Research Procurement


N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954257-10-4) is a synthetic phenoxypropanamide derivative . It is a small organic molecule with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . The compound features a central propanamide backbone, substituted with a 2-methylphenoxy group and a 3-aminophenyl group, which distinguishes it from positional isomers . Its primary commercial availability is from research chemical suppliers, where it is sold exclusively for laboratory research purposes .

Why Generic Substitution of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is Scientifically Unreliable


Direct substitution of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide with a generic or closely related analog is scientifically unsound due to the absence of established biological or physicochemical equivalence. The specific substitution pattern—a 3-aminophenyl group combined with a 2-methylphenoxy moiety—dictates a unique molecular geometry and electron distribution that cannot be assumed to be functionally equivalent to its 4-aminophenyl isomer (CAS 954271-80-8) or to the more sterically hindered N-(3-amino-2-methylphenyl) analog (CAS not specified) . Furthermore, class-level evidence from phenoxypropanamide derivatives demonstrates that subtle structural modifications, such as the presence of a methyl group on the phenoxy ring, profoundly impact target engagement, with reported IC50 values for cholinesterase inhibition ranging from 0.63 μM to 2.10 μM across related compounds [1]. These variations highlight the critical importance of selecting the precise compound for reproducible research outcomes.

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide: Quantitative Comparative Evidence for Scientific Selection


Structural Differentiation from the 4-Aminophenyl Positional Isomer

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954257-10-4) is a positional isomer of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954271-80-8). While both compounds share the identical molecular formula C16H18N2O2 and molecular weight 270.33 g/mol , the substitution of the amino group at the meta (3-) versus para (4-) position on the anilide ring is a non-trivial structural distinction. This difference alters the compound's dipole moment, π-electron density distribution, and steric accessibility, which can critically affect intermolecular interactions, including hydrogen bonding and π-π stacking with biological targets [1].

Chemical synthesis Medicinal chemistry Structure-activity relationship

Differentiation from the Sterically Congested N-(3-Amino-2-methylphenyl) Analog

The target compound, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, is structurally related to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide (Santa Cruz cat. no. sc-329266). The latter incorporates an additional methyl group on the aniline ring, resulting in a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol—a difference of +CH2 (+14.02 g/mol) relative to the target compound . This extra methyl group introduces significant steric hindrance near the amide linkage and alters the compound's lipophilicity (cLogP), which can drastically change its ability to cross cell membranes, bind to hydrophobic protein pockets, or undergo metabolism [1].

Medicinal chemistry Steric effects Structure-activity relationship

Class-Level Inference: Phenoxypropanamide Scaffold Activity in Cholinesterase Inhibition

While no direct biological data are publicly available for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, the phenoxypropanamide chemotype has demonstrated quantifiable activity in relevant biological systems. In a master's thesis evaluating newly synthesized 2-phenoxyacetamide and 3-phenoxypropanamide derivatives, several compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, one phenoxypropanamide derivative showed BChE inhibition with an IC50 of 2.10 μM at a 10 μM screening concentration [1]. This establishes that the core scaffold shared with the target compound can engage these therapeutically relevant enzymes. The presence of the 2-methylphenoxy group in the target compound represents a further modification that could potentially modulate potency and selectivity compared to the unsubstituted phenoxy analogs tested in the thesis [1].

Neurodegeneration Alzheimer's disease Enzyme inhibition

Vendor-Grade Differentiation: Purity and Availability Comparison

Available vendor data for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide reveal key differences in stated purity levels, which directly impact its suitability for quantitative research. Leyan offers the compound at a stated purity of 97% , while CymitQuimica provides a minimum purity of 95% . For applications requiring high precision, such as analytical standard preparation or quantitative structure-activity relationship (QSAR) studies, the higher purity grade offered by Leyan provides a quantifiable advantage. In contrast, the Santa Cruz Biotechnology catalog lists the compound without a specified purity, instead directing users to lot-specific certificates of analysis , a common but less transparent practice for initial procurement decisions. This comparison underscores that even for the same CAS number, product specifications can vary meaningfully between suppliers.

Chemical procurement Quality control Research supply chain

Best Research and Industrial Application Scenarios for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide


Chemical Probe Synthesis and SAR Exploration of Phenoxypropanamide-Based Inhibitors

The compound is most appropriately used as a building block or chemical probe in medicinal chemistry campaigns. Its distinct 3-aminophenyl substitution and 2-methylphenoxy group offer a defined structural variant for exploring structure-activity relationships (SAR) around the phenoxypropanamide scaffold, which has shown activity in cholinesterase inhibition assays (class-level inference) [1]. It is not intended for direct in vivo or diagnostic use .

Analytical Method Development and Validation

Due to its commercial availability from multiple vendors with varying stated purities (95% to 97%) , this compound is suitable for developing and validating analytical methods such as HPLC, LC-MS, or NMR. Researchers can leverage the known purity differences between vendors to establish method sensitivity and accuracy, or use the higher-purity grade (97%) as a reference standard .

Comparative Studies with Positional and Steric Analogs

The compound's well-defined structural differences from the 4-aminophenyl isomer (CAS 954271-80-8) and the 3-amino-2-methylphenyl analog make it a valuable tool for controlled comparative studies. Such studies can quantify the impact of regioisomerism and steric hindrance on a biological target or physical property, providing data that is unobtainable with generic, undefined mixtures.

Scaffold Derivatization for Late-Stage Functionalization

The presence of a primary aromatic amine (-NH2) on the phenyl ring provides a reactive handle for further chemical derivatization, such as acylation, sulfonylation, or diazonium coupling. This enables the synthesis of focused compound libraries, where the core 2-(2-methylphenoxy)propanamide structure is retained while exploring diverse substituents off the 3-amino position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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